molecular formula C10H14FNO B8813774 3-(tert-Butoxy)-5-fluoroaniline CAS No. 889362-82-7

3-(tert-Butoxy)-5-fluoroaniline

Cat. No.: B8813774
CAS No.: 889362-82-7
M. Wt: 183.22 g/mol
InChI Key: HMCDSAJLOQMLLW-UHFFFAOYSA-N
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Description

3-(tert-Butoxy)-5-fluoroaniline (CAS: 889362-82-7) is a substituted aniline derivative featuring a tert-butoxy group (-O-tBu) at the 3-position and a fluorine atom at the 5-position of the aromatic ring. The tert-butoxy group enhances steric bulk and lipophilicity, while the fluorine atom influences electronic properties through its electron-withdrawing nature. This compound is commonly employed as a building block in pharmaceutical and agrochemical synthesis, where its substituents contribute to improved metabolic stability and solubility .

Properties

CAS No.

889362-82-7

Molecular Formula

C10H14FNO

Molecular Weight

183.22 g/mol

IUPAC Name

3-fluoro-5-[(2-methylpropan-2-yl)oxy]aniline

InChI

InChI=1S/C10H14FNO/c1-10(2,3)13-9-5-7(11)4-8(12)6-9/h4-6H,12H2,1-3H3

InChI Key

HMCDSAJLOQMLLW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC1=CC(=CC(=C1)N)F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituent Effects

3-(tert-Butoxy)-5-fluoroaniline
  • Substituents : tert-Butoxy (3-position), fluorine (5-position).
  • Key Properties : High steric hindrance from tert-butoxy, moderate lipophilicity, and electronic modulation via fluorine.
2-Fluoro-5-(trifluoromethyl)aniline (CAS: 535-52-4)
  • Substituents : Fluorine (2-position), trifluoromethyl (-CF₃, 5-position).
  • Key Properties : Strong electron-withdrawing effects from -CF₃ enhance acidity (pKa ~2.5–3.5) and reactivity in electrophilic substitution. The -CF₃ group also increases lipophilicity, making this compound valuable in fluorinated drug intermediates .
3-Nitro-5-[3-(trifluoromethyl)phenoxy]aniline (CAS: 832741-23-8)
  • Substituents: Nitro (-NO₂, 3-position), trifluoromethylphenoxy (-O-C₆H₄-CF₃, 5-position).
  • Key Properties: The nitro group introduces strong electron-withdrawing effects, reducing aromatic ring electron density and favoring reduction reactions. The phenoxy-CF₃ substituent adds steric bulk and enhances resistance to enzymatic degradation .
3-(3-Fluorophenoxy)-5-methylaniline
  • Substituents: 3-Fluorophenoxy (3-position), methyl (-CH₃, 5-position).
  • Key Properties: The methyl group increases electron density, while the fluorophenoxy group balances solubility and rigidity. This compound is less sterically hindered compared to tert-butoxy derivatives .

Physicochemical Properties

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Applications
This compound C₁₀H₁₄FNO ~195.22* -O-tBu, -F Pharmaceutical intermediates
2-Fluoro-5-(trifluoromethyl)aniline C₇H₅F₄N 179.11 -F, -CF₃ Fluorinated dyes, agrochemicals
3-Nitro-5-[3-(trifluoromethyl)phenoxy]aniline C₁₃H₁₀F₃N₂O₃ 298.22 -NO₂, -O-C₆H₄-CF₃ High-energy materials, catalysts

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